molecular formula C6H4ClIZn B068987 3-Chlorophenylzinc iodide CAS No. 186000-42-0

3-Chlorophenylzinc iodide

Cat. No.: B068987
CAS No.: 186000-42-0
M. Wt: 303.8 g/mol
InChI Key: QBABHOYRCMRVLP-UHFFFAOYSA-M
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Description

3-Chlorophenylzinc iodide is a highly valuable organozinc halide reagent extensively employed in modern synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its role as a robust nucleophilic coupling partner for the introduction of the 3-chlorophenyl moiety into complex molecular architectures. This reagent is frequently utilized in Negishi coupling reactions with various aryl, heteroaryl, and vinyl halides (e.g., Pd-catalyzed reactions with Ar-X, where X = I, Br, OTf), enabling the efficient construction of biaryl and substituted aromatic systems. The presence of the chloro substituent on the phenyl ring is particularly significant, as it serves as a versatile synthetic handle for further functionalization through subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) or conversion to other functional groups, making it a pivotal building block in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials.

Properties

IUPAC Name

chlorobenzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBABHOYRCMRVLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)Cl.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Chlorophenylzinc Iodide in Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of organozinc halides with a variety of organic electrophiles. researchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org The nature of the organozinc reagent plays a crucial role in the efficiency and scope of these transformations.

The Negishi coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. researchgate.net 3-Chlorophenylzinc iodide serves as an effective nucleophilic partner in these reactions.

An important application of this compound in Negishi coupling is in acylative processes, which are instrumental in the synthesis of ketones. A notable example is the synthesis of chalcones, which can be achieved through the acylative Negishi coupling of arylzinc iodides with cinnamoyl chloride derivatives.

In a study focused on the synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one, this compound was successfully coupled with cinnamoyl chloride. This reaction highlights the utility of this compound in forming carbon-carbon bonds with acyl chlorides, leading to the formation of α,β-unsaturated ketones. The scope of this acylative coupling has been shown to be quite broad, accommodating a variety of substituted cinnamoyl chlorides and arylzinc iodides.

Acylative Negishi Coupling of this compound with Cinnamoyl Chloride
Organozinc ReagentAcyl ChlorideProductYield (%)
This compoundCinnamoyl chloride(E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one80

The transmetalation step in the Negishi coupling is a critical part of the catalytic cycle where the organic group from the zinc reagent is transferred to the palladium center. wikipedia.org This step is often the rate-determining step of the reaction. The mechanism of transmetalation can be complex and is influenced by factors such as the nature of the organozinc reagent (RZnX vs. R₂Zn), the ligands on the palladium catalyst, and the solvent.

For arylzinc halides like this compound, the transmetalation is believed to proceed directly from the ArZnX species. acs.org However, a potential side reaction that can occur is a second transmetalation, which can lead to the formation of homocoupling products. wikipedia.org This happens when the diarylpalladium intermediate reacts with another molecule of the organozinc reagent, leading to the formation of a symmetrical biaryl compound. wikipedia.org Careful control of reaction conditions is therefore necessary to minimize these undesired side reactions.

A significant advantage of the Negishi coupling is its high tolerance for a wide range of functional groups in both the organozinc reagent and the coupling partner. science.gov This is attributed to the moderate reactivity of organozinc reagents, which are generally less basic and nucleophilic than organolithium or Grignard reagents.

In the context of acylative couplings involving arylzinc iodides, the reaction conditions have been shown to be compatible with various functional groups, including esters and chlorides, as well as heteroaryl rings. The preparation of the organozinc reagent via direct insertion of zinc into the corresponding aryl iodide also contributes to this enhanced functional group tolerance. This broad compatibility makes the Negishi coupling with reagents like this compound a valuable tool in the synthesis of complex molecules without the need for extensive use of protecting groups.

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, typically involving the reaction of an organoboron compound with an organic halide. nobelprize.org While less common, the use of organozinc reagents in Suzuki-type couplings, or more accurately, a comparison between the reactivity of organozinc and organoboron compounds, provides valuable insights into the nuances of these transformations.

A key difference lies in the nucleophilicity and reactivity of the organometallic reagents. Organozinc compounds, such as this compound, are generally more reactive than their organoboron counterparts. nih.gov This higher reactivity can lead to faster reaction rates and the ability to perform couplings at lower temperatures. However, it can also result in lower chemoselectivity in some cases.

In comparative studies of ligands for both Suzuki-Miyaura and Negishi couplings, it has been observed that certain ligands can be effective for both reactions, but optimal conditions often differ. nih.gov For instance, biarylphosphine ligands like SPhos and XPhos have demonstrated excellent results in Negishi couplings. google.com The choice of the organometallic reagent—organozinc versus organoboron—can significantly influence the reaction's outcome, including yield and selectivity, depending on the specific substrates and catalytic system employed. nih.gov

While the Negishi coupling is the most prominent palladium-catalyzed reaction utilizing this compound, it is informative to consider the broader context of other palladium-mediated C-C bond formations and the suitability of this reagent for them.

Sonogashira Coupling: This reaction typically couples terminal alkynes with aryl or vinyl halides. nih.gov The mechanism involves a copper co-catalyst to form a copper acetylide intermediate. The direct use of organozinc reagents like this compound in a traditional Sonogashira coupling is not the standard protocol.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. The mechanism proceeds through migratory insertion of the alkene into a palladium-carbon bond. Organozinc reagents are not the typical nucleophiles in this transformation.

Stille Coupling: This reaction utilizes organotin compounds as the nucleophilic partner. nobelprize.org While effective, the toxicity of organotin reagents is a significant drawback.

Hiyama Coupling: The Hiyama coupling employs organosilicon compounds, which require activation by a fluoride (B91410) source or a base. nih.gov

The predominant use of this compound in Negishi coupling underscores the specific reactivity profile of organozinc reagents. Their transmetalation to palladium is highly efficient, making them ideal for this particular type of cross-coupling. The established protocols for other named palladium-catalyzed reactions have been optimized for their respective organometallic partners, and while variations exist, the direct substitution with an arylzinc iodide would constitute a significant deviation from the standard, well-understood mechanisms of those reactions.

Negishi Coupling with this compound

Nickel-Catalyzed Reactions Involving Arylzinc Iodides

The oxidative addition of an aryl halide to a nickel(0) complex is a critical initiating step in many cross-coupling catalytic cycles. The mechanism of this step can be complex and is highly dependent on the nature of the nickel catalyst (i.e., the supporting ligands), the electronic properties of the aryl halide, and the identity of the halide itself. Several distinct mechanistic pathways have been proposed and studied. thieme-connect.com

One common pathway is a concerted addition , which involves a three-membered transition state. This is often observed with electron-rich nickel(0) centers and is analogous to the well-documented mechanism in palladium chemistry. rsc.org

Alternatively, radical pathways initiated by a single-electron transfer (SET) from the nickel(0) complex to the aryl halide are frequently invoked. thieme-connect.com This outer-sphere electron transfer generates a Ni(I) species and an aryl halide radical anion, which then fragments into an aryl radical and a halide anion. globethesis.com The subsequent steps can vary, but this pathway often explains the formation of both the desired cross-coupled product and homocoupled byproducts. rsc.org A Hammett plot with a positive slope for the oxidative addition of substituted aryl halides is consistent with the buildup of negative charge in the transition state, supporting the formation of a radical anion intermediate. globethesis.com

A third possibility is a mechanism resembling nucleophilic aromatic substitution (SNAr), where the nickel complex acts as a nucleophile. globethesis.com Computational studies have also proposed that different mechanisms can lead to different products; for instance, a concerted SN2-type pathway may lead to the Ni(II) oxidative addition product, while a halogen abstraction pathway can generate a Ni(I) species and an aryl radical. rsc.org

The choice between these pathways is delicate. For example, in reactions with phosphine-ligated Ni(0), aryl iodides, bromides, and chlorides can all react via an SET-initiated mechanism. thieme-connect.com The specific ligands on the nickel center play a crucial role; for instance, bisphosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been shown to favor a concerted oxidative addition, with any observed Ni(I) species forming from an off-cycle comproportionation reaction. thieme-connect.com

Table 1: Proposed Mechanisms for Oxidative Addition of Aryl Halides to Ni(0)
MechanismDescriptionKey IntermediatesGoverning Factors
Concerted AdditionDirect, two-electron oxidative addition via a three-centered transition state.[Ar-Ni(II)-X]Ligand type (e.g., dppf), electron-rich Ni(0) center. thieme-connect.com
Single-Electron Transfer (SET)Outer-sphere electron transfer from Ni(0) to the aryl halide.[Ni(I)]+, [Ar-X]•−, ArLigand type (e.g., PEt3), electronic properties of aryl halide. thieme-connect.comglobethesis.com
Halogen AbstractionCleavage of the C-X bond during formation of the Ni-X bond.[Ni(I)-X], ArOpen-shell transition state. rsc.orgglobethesis.com

There is substantial evidence that Ni(I) species are not merely off-cycle intermediates but often play a central, catalytically active role in cross-coupling reactions. nih.gov Catalytic cycles involving Ni(I) and Ni(III) oxidation states are now recognized as common mechanistic manifolds, particularly in reactions that are challenging for traditional Ni(0)/Ni(II) cycles. nih.govnih.gov

A Ni(I) species can be generated in situ from a Ni(II) precatalyst through reduction by an organometallic reagent (like a Grignard reagent or an organozinc compound) or an external reductant like zinc metal. nih.govnih.gov Alternatively, it can be formed from a Ni(0) complex via oxidative addition with an aryl halide followed by comproportionation, or through an initial SET event. thieme-connect.comglobethesis.com

Once formed, the Ni(I) complex is a potent single-electron reductant and can activate electrophiles, including aryl and alkyl halides. nih.gov In the context of an aryl-aryl coupling, a common pathway involves the oxidative addition of an aryl halide to a Ni(I) species to form a Ni(III) intermediate. rsc.org This high-valent species can then undergo transmetalation with the arylzinc reagent followed by reductive elimination, or the order of steps may be reversed. Reductive elimination from the Ar-Ni(III)-Ar' intermediate regenerates a Ni(I) species, thus closing the catalytic cycle. globethesis.comnih.gov

This Ni(I)/Ni(III) pathway is particularly relevant for C(sp²)–C(sp³) cross-couplings, where Ni(I) can initiate radical formation from an alkyl halide via a concerted halogen-abstraction pathway. nih.gov The resulting alkyl radical can then be trapped by a Ni(I) or Ni(II) species, eventually leading to the final product through a Ni(III) intermediate. mdpi.com The involvement of radical intermediates allows for the coupling of substrates prone to radical pathways and can enable unique reactivity not accessible through purely two-electron processes. nih.gov

Rhodium-Catalyzed Transformations Utilizing Arylzinc Iodides

While less common than palladium or nickel, rhodium complexes can catalyze unique and selective cross-coupling reactions of organozinc reagents. The mechanism of rhodium-catalyzed couplings often differs significantly from its Group 10 counterparts, leading to distinct chemoselectivity and substrate scope.

Rhodium catalysts have proven effective for the cross-coupling of arylzinc iodides with sp³-hybridized electrophiles like methyl and benzyl (B1604629) halides. A key mechanistic feature of these reactions is that they typically commence with the transmetalation of the aryl group from the zinc reagent to the rhodium complex, forming an arylrhodium intermediate. sigmaaldrich.com This is in contrast to many Pd- and Ni-catalyzed cycles that begin with oxidative addition of the electrophile. sigmaaldrich.com

This initially formed arylrhodium species is sufficiently reactive to engage with alkyl halides such as (iodomethyl)trimethylsilane (B1585575), a benzyl iodide analogue, which are often poor substrates in conventional Pd- or Ni-catalyzed reactions. sigmaaldrich.com For instance, the reaction between various arylzinc iodides and (iodomethyl)trimethylsilane proceeds efficiently to furnish functionalized benzylsilanes. mdpi.com Similarly, this reactivity can be extended to other primary alkyl halides, including benzyl and methyl halides, to form valuable C(sp²)-C(sp³) bonds. The synthesis of diarylmethanes, for example, has been accomplished through the coupling of benzyl halides with organozinc reagents using various transition metal catalysts. nih.gov

The chemoselectivity in these rhodium-catalyzed transformations is largely dictated by the unique reaction mechanism. Because the active nucleophile is an arylrhodium species formed in situ, the reaction tolerates a wide array of functional groups on the arylzinc component, including esters and ketones. mdpi.com

An effective and commonly used catalyst system for these couplings is a combination of a rhodium precursor, such as [Rh(COD)Cl]2 (chloro(1,5-cyclooctadiene)rhodium(I) dimer), and a phosphine (B1218219) ligand, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) being particularly effective. sigmaaldrich.commdpi.com The choice of ligand is critical for stabilizing the rhodium intermediates and facilitating the key steps of the catalytic cycle. The proposed cycle begins with transmetalation from ArZnI to the Rh(I) complex, followed by oxidative addition of the alkyl halide (e.g., benzyl iodide) to the resulting arylrhodium(I) species to give a Rh(III) intermediate. Subsequent reductive elimination releases the cross-coupled product and regenerates the active Rh(I) catalyst. mdpi.com

Table 2: Rhodium-Catalyzed Cross-Coupling of Arylzinc Iodides with an Alkyl Iodide
Arylzinc IodideElectrophileCatalyst SystemProductYieldReference
2-(Methoxycarbonyl)phenylzinc iodide(Iodomethyl)trimethylsilane[Rh(COD)Cl]2 / dppfMethyl 2-((trimethylsilyl)methyl)benzoate94% mdpi.com
2-Thienylzinc iodide(Iodomethyl)trimethylsilane[Rh(COD)Cl]2 / dppf2-((Trimethylsilyl)methyl)thiophene96% sigmaaldrich.com
4-(Ethoxycarbonyl)phenylzinc iodide(Iodomethyl)trimethylsilane[Rh(COD)Cl]2 / dppfEthyl 4-((trimethylsilyl)methyl)benzoate98% mdpi.com

Mechanistic Probes and Computational Studies of this compound Reactivity

Currently, there are no specific mechanistic or computational studies in the reviewed literature that focus exclusively on the reactivity of this compound. However, its behavior can be reliably inferred from the extensive research conducted on related arylzinc halides and the fundamental principles of organometallic catalysis.

The reactivity of this compound in cross-coupling reactions will be governed by the electronic nature of the 3-chlorophenyl group. The chlorine atom at the meta position acts as an electron-withdrawing group through induction, which influences several key steps in the catalytic cycle.

In nickel-catalyzed reactions , the electronic properties of the aryl group can affect the rate of both transmetalation and reductive elimination. An electron-deficient aryl group, such as 3-chlorophenyl, can accelerate the rate of reductive elimination from the Ni(II) or Ni(III) center. Computational studies on related systems have shown that the energy barrier for reductive elimination is often lower for electron-poor aryl groups.

In rhodium-catalyzed reactions , where the first step is transmetalation, the Lewis acidity of the zinc atom in this compound is increased by the electron-withdrawing chloro substituent. This could potentially facilitate the transfer of the 3-chlorophenyl group from zinc to the rhodium center.

Computational studies on generalized arylnickel and arylrhodium systems provide the primary framework for understanding the likely reaction pathways. Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces for oxidative addition, transmetalation, and reductive elimination, and for elucidating the roles of different oxidation states (e.g., Ni(I)/Ni(III)). mdpi.com Future computational work focusing specifically on this compound could provide precise energy barriers for these steps and clarify how the chloro substituent modulates the geometry and stability of key intermediates and transition states, thereby offering a more quantitative understanding of its reactivity.

Kinetic Isotope Effects and Reaction Rate Analysis

Kinetic studies are fundamental to elucidating the rate-determining step and the composition of the transition state in a catalytic cycle. In the context of Negishi cross-coupling, reaction rate analysis and kinetic isotope effect (KIE) studies have provided significant insights into the mechanism.

Detailed kinetic measurements of palladium-catalyzed Negishi reactions have pointed towards the oxidative addition of the aryl halide to the Pd(0) complex as the rate-determining step. uni-muenchen.de However, these studies also reveal that the organozinc reagent is involved in this crucial step, suggesting a more complex mechanism than a simple oxidative addition followed by a separate transmetalation. uni-muenchen.de The rate of the reaction can be influenced by various factors, including the nature of the solvent, the ligands on the palladium catalyst, and the presence of salt additives like lithium bromide (LiBr) or zinc bromide (ZnBr2). uni-muenchen.denih.gov For instance, in certain C-N cross-coupling reactions, the solubility of the iodide salt byproduct (NaI) was found to significantly inhibit the reaction rate, an effect that could be mitigated by choosing a solvent where the salt is insoluble. nih.gov

Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope, are a powerful tool for probing transition state structures. While specific KIE studies for this compound are not extensively documented, research on analogous systems provides valuable information. For example, in the Negishi coupling of secondary alkylzinc halides, a significant KIE was observed when using a deuterated organozinc reagent. A study on the coupling of fully deuterated isopropyl zinc bromide with an aryl bromide using a palladium-XPhos catalyst revealed a kH/kD of 3.1. nih.gov This value indicates that the C-H bond (or in this case, the C-D bond) is being broken in the rate-determining step or a preceding equilibrium, supporting the involvement of β-hydride elimination as a key mechanistic pathway competitive with the desired reductive elimination. nih.gov

Table 1: Factors Influencing Reaction Rates in Negishi-type Couplings

FactorObservationMechanistic ImplicationReference(s)
Organozinc Reagent The organozinc reagent is involved in the rate-determining oxidative addition step.The oxidative addition and transmetalation steps may be more concerted than sequential. uni-muenchen.de
Solvent Polarity Increased solvent polarity can alter reaction rates, often due to the solubility of ionic byproducts.Byproduct inhibition can be a significant factor; solvent choice is critical for optimization. nih.gov
Additives (e.g., LiBr) The presence of salts can accelerate or inhibit the reaction depending on the specific system.Salts can influence the aggregation state of the organozinc reagent or the formation of palladium 'ate' complexes. uni-muenchen.de
Isotopic Substitution A significant kH/kD of 3.1 was observed in the coupling of deuterated isopropylzinc bromide.C-H bond cleavage via β-hydride elimination is a key step influencing product distribution. nih.gov

Spectroscopic Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are crucial for validating proposed mechanistic cycles. Due to the often high reactivity and short lifetimes of these species, advanced spectroscopic techniques are required. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly valuable in identifying intermediates in Negishi cross-coupling reactions. uni-muenchen.de

ESI-MS studies on model Negishi reactions have successfully detected key palladium intermediates. For example, in reactions involving arylzinc reagents, various palladium(0) and palladium(II) 'ate' complexes have been identified. uni-muenchen.de These anionic complexes, such as [(Ligand)Pd(Ar)I2]⁻, are formed by the association of halide ions with the neutral palladium center. uni-muenchen.de The formation of these species can significantly impact the catalyst's reactivity and stability. Furthermore, ESI-MS has provided evidence for the formation of catalyst degradation products, often resulting from the cleavage of C-P bonds in phosphine ligands, which helps to explain the gradual decrease in catalytic activity observed during kinetic experiments. uni-muenchen.de

The study of paramagnetic intermediates, which can be present in cross-coupling reactions catalyzed by first-row transition metals like iron or nickel, presents additional challenges. nih.gov In these cases, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are employed to detect and characterize radical species or metal centers with unpaired electrons. nih.govnih.gov While palladium-catalyzed Negishi couplings are generally thought to proceed via two-electron pathways (Pd(0)/Pd(II)), the possibility of single-electron transfer (SET) mechanisms, particularly with certain substrates or under specific conditions, cannot be entirely ruled out and remains an area of active investigation.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of complex catalytic reactions. nih.gov DFT calculations provide detailed insights into the structures of transition states and intermediates, reaction energy barriers, and the thermodynamic feasibility of different mechanistic pathways. nih.govnih.gov

For Negishi cross-coupling reactions, DFT studies have been used to compare different potential mechanisms. For instance, in Ni-catalyzed alkyl-alkyl couplings, DFT calculations suggested that a traditional two-electron redox mechanism is energetically unfavorable, and instead, a mechanism involving single-electron processes and a halogen atom transfer as the rate-determining step is more likely. nih.gov

Table 2: Representative Energy Barriers for Key Steps in Cross-Coupling Reactions from DFT Studies (Note: These are generalized examples from related systems, as specific data for this compound may not be available. Values are illustrative.)

Reaction StepSystem StudiedCalculated Activation Energy (kcal/mol)Key InsightReference(s)
Oxidative Addition Ar-Cl to Pd(PR3)~15-20Monoligated Pd species are highly active; ligand dissociation is critical. researchgate.net
Reductive Elimination Fe(III) complex~27High barrier for direct C-C bond formation from certain intermediates. nih.gov
Halogen Atom Transfer Ni-catalyzed alkyl-alkylLower than 2-electron pathwaySuggests involvement of radical pathways in some systems. nih.gov

By combining kinetic analysis, advanced spectroscopic methods, and DFT calculations, researchers continue to build a comprehensive understanding of the mechanisms governing the reactivity of this compound and related organozinc reagents in cross-coupling reactions.

Advanced Applications and Synthetic Utility of 3 Chlorophenylzinc Iodide

Strategic Synthesis of Value-Added Organic Compounds

The 3-chlorophenyl motif is a common structural feature in a wide array of commercially important compounds. The ability of 3-chlorophenylzinc iodide to act as a nucleophilic source of the 3-chlorophenyl group makes it an indispensable tool for the construction of these molecules.

Organozinc reagents are crucial in the synthesis of agrochemicals due to their functional group tolerance and reactivity in cross-coupling reactions. While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its potential is evident. The 3-chlorophenyl group is a key component in various fungicides and herbicides. The Negishi cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful platform for incorporating this moiety into complex agrochemical scaffolds.

The general applicability of organozinc reagents, including aryl zinc halides like this compound, in the synthesis of bioactive molecules is well-established. These reagents are known to participate in palladium-catalyzed cross-coupling reactions with a variety of organic halides to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, which are fundamental linkages in many agrochemical structures.

Table 1: Potential Agrochemical Scaffolds via this compound This table is illustrative of the potential applications based on known reactivity of organozinc reagents.

Target ScaffoldCoupling PartnerReaction TypePotential Agrochemical Class
3-Chloro-4'-vinylbiphenyl4-Vinylphenyl bromideNegishi CouplingFungicide/Herbicide Precursor
1-(3-Chlorophenyl)-1H-pyrrole1-BromopyrroleNegishi CouplingFungicide Precursor
2-(3-Chlorophenyl)thiophene2-BromothiopheneNegishi CouplingNematicide/Fungicide Precursor

The 3-chlorophenyl group is a prevalent feature in a multitude of pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties. This compound serves as a key intermediate for the introduction of this important structural unit. For instance, the synthesis of trazodone analogues, which are known for their antidepressant and anxiolytic properties, can involve the incorporation of a 3-chlorophenylpiperazine moiety. While the specific synthesis of trazodone itself may proceed through different routes, the strategic use of organozinc reagents for constructing similar C-N and C-C bonds is a common strategy in medicinal chemistry.

A significant application of chlorophenylzinc halides is in the synthesis of antiplatelet agents like Clopidogrel and Ticlopidine. While published research often highlights the use of the isomeric 2-chlorophenylzinc bromide, the methodology is directly applicable to this compound for the synthesis of novel analogs. nih.govuni-muenchen.de These syntheses often employ a multicomponent Mannich-type reaction, which will be discussed in more detail in section 4.2.1. This approach allows for the rapid assembly of the core structure of these important drugs.

The reaction typically involves the organozinc reagent, an amine (such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine), and an aldehyde or a glyoxylate. The use of this compound in place of its 2-chloro isomer would lead to the corresponding 3-chloro substituted analogs of Clopidogrel and Ticlopidine, which could exhibit unique pharmacological profiles.

Table 2: Synthesis of Clopidogrel and Ticlopidine Analogs

Target AnalogOrganozinc ReagentOther ReactantsReaction TypeTherapeutic Class
3-Chloro-Clopidogrel AnalogThis compoundMethyl glyoxylate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridineMannich-typeAntiplatelet
3-Chloro-Ticlopidine AnalogThis compoundFormaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridineMannich-typeAntiplatelet

The utility of this compound extends beyond the life sciences into the realm of materials science. The 3-chlorophenyl group can be incorporated into organic molecules that serve as building blocks for functional materials with interesting photophysical or electronic properties.

A notable example is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Specifically, (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one has been synthesized in good yield via a Negishi acylative cross-coupling reaction between this compound and cinnamoyl chloride. mdpi.com Chalcones are known to exhibit a range of interesting properties, including nonlinear optical activity and fluorescence, making them attractive for applications in optoelectronics.

In polymer science, organozinc compounds are known to act as initiators in certain types of polymerization reactions. While specific studies focusing on this compound as a polymerization initiator are scarce, the general reactivity of organozinc reagents suggests its potential in this area. For instance, organozinc compounds can initiate the radical polymerization of vinyl monomers. Furthermore, the incorporation of the 3-chlorophenyl moiety into polymer backbones, for example in conducting polymers, can be achieved through cross-coupling reactions where this compound could serve as a key monomer precursor.

Table 3: Application of this compound in Materials and Polymer Science

Application AreaSpecific Example/Potential UseSynthetic MethodKey Property/Function
Advanced MaterialsSynthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone)Negishi Acylative Cross-CouplingNonlinear optical properties, Fluorescence
Polymer SciencePotential initiator for radical polymerizationInitiation of vinyl monomer polymerizationControl over polymer chain growth
Polymer SciencePrecursor for conjugated polymersNegishi/Suzuki cross-coupling polymerizationElectrical conductivity, Photoluminescence

Precursors in Pharmaceutical Synthesis

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound is a suitable nucleophilic partner in several MCRs.

As briefly mentioned in the context of pharmaceutical synthesis, the Mannich reaction is a classic example of a three-component reaction. nih.govuni-muenchen.de The reaction typically involves an aldehyde, an amine, and a compound with an acidic proton. A variation of this reaction utilizes organozinc halides as the nucleophilic component.

In the synthesis of Clopidogrel and Ticlopidine analogs, 2-chlorophenylzinc bromide has been shown to react efficiently with an iminium ion generated in situ from the reaction of an amine (4,5,6,7-tetrahydrothieno[3,2-c]pyridine) and an aldehyde (or its equivalent). nih.govuni-muenchen.de This reaction proceeds smoothly to afford the desired α-amino ester or benzylamine core structures. The high functional group tolerance of the organozinc reagent is a key advantage in these transformations. By analogy, this compound is expected to undergo similar Mannich-type reactions, providing a direct route to a variety of 3-chlorophenyl-containing amines and amino acid derivatives.

Table 4: General Scheme of a Mannich-Type Reaction with this compound

Reactant 1Reactant 2Reactant 3Product Type
This compoundAldehyde (e.g., R-CHO)Amine (e.g., R'R''NH)β-amino alcohol derivative

Annulation and Heterocycle Formation

The direct application of this compound in annulation reactions—processes where a new ring is constructed onto a molecule—is not a widely reported synthetic strategy. Generally, organozinc reagents, including arylzinc halides, are valued for their utility in cross-coupling reactions rather than as primary components in ring-forming annulation sequences.

The synthesis of functionalized heterocycles often involves the use of organozinc compounds in palladium-catalyzed Negishi cross-coupling reactions beilstein-journals.org. These reactions are highly efficient for forming carbon-carbon bonds. For example, a heteroarylzinc reagent can be coupled with a functionalized aryl halide to construct complex heterocyclic scaffolds beilstein-journals.org. Although this is a powerful method for modifying existing heterocyclic systems or attaching them to other molecules, it does not represent the formation of the heterocyclic ring system directly from the organozinc reagent itself.

Stereo- and Regioselective Transformations Mediated by this compound

The concepts of stereoselectivity (control over the 3D arrangement of atoms) and regioselectivity (control over the site of reaction in a molecule) are fundamental in modern organic synthesis.

Regioselectivity:

In the context of this compound, regioselectivity is inherently determined by the position of the zinc iodide group on the aromatic ring. The reagent is prepared from 1-chloro-3-iodobenzene, meaning the zinc metal inserts specifically at the carbon-iodine bond, a more reactive site than the carbon-chlorine bond. Consequently, any subsequent cross-coupling reaction will occur selectively at the 3-position of the chlorophenyl ring.

An example of this inherent regioselectivity is the Negishi acylative cross-coupling reaction to synthesize chalcones. In a documented procedure, this compound was reacted with cinnamoyl chloride in the presence of a palladium catalyst to produce (E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one with a high yield of 80% mdpi.com. The reaction exclusively forms the new carbon-carbon bond at the C3 position of the chlorophenyl moiety, demonstrating the predictable regioselectivity of the reagent.

Table 1: Regioselective Negishi Cross-Coupling of this compound mdpi.com

Arylzinc Reagent Electrophile Catalyst Product Yield

Stereoselectivity:

There is limited specific information on this compound being used to mediate stereoselective transformations where the reagent itself, or its interaction with a chiral catalyst, induces a specific stereochemical outcome in the product.

However, the broader field of organozinc chemistry includes many examples of stereoselective reactions. For instance, nickel-catalyzed asymmetric cross-couplings of racemic secondary propargylic halides with various arylzinc reagents have been developed. These reactions employ a chiral ligand (such as a pybox ligand) to achieve high enantioselectivity, producing optically active alkyne products nih.gov. While this demonstrates the principle of using arylzinc reagents in stereoselective synthesis, specific data on the performance of this compound in such a system is not available. The stereochemical outcome in these cases is primarily dictated by the chiral catalyst and the substrate, rather than the specific arylzinc reagent used.

Future Directions and Emerging Research Areas

Innovations in Organozinc Reagent Design

The preparation of organozinc halides is a cornerstone of their application. While the direct insertion of zinc metal into organic halides is a primary method, research is ongoing to enhance efficiency, functional group tolerance, and sustainability. nih.govwikipedia.org Innovations focus on novel activation methods for zinc metal and the development of catalytic systems that avoid the need for highly reactive starting materials.

Key research trends include:

Alternative Precursors: New protocols are emerging that utilize precursors other than organic halides. For instance, readily available aryldimethylsulfonium triflates can react with zinc powder under nickel catalysis to generate arylzinc reagents, offering a complementary approach to existing methods. kyoto-u.ac.jp Similarly, the use of organic superbases to promote iodine-zinc exchange reactions presents a non-metallic pathway to arylzinc compounds. rsc.org

Catalytic Generation: To overcome the limitations of zincating less reactive organic halides (e.g., aryl chlorides and bromides), transition-metal catalysis is being explored. kyoto-u.ac.jp Cobalt-catalyzed systems, in particular, have shown promise for preparing a variety of functionalized aryl- and thienylzinc species from the corresponding bromides under mild conditions. researchgate.net

Understanding Activating Agents: The role of activating agents like lithium chloride (LiCl) is being studied at a mechanistic level. wikipedia.org Research has shown that organozinc formation is a two-step process involving oxidative addition to form surface-bound intermediates, followed by their solubilization. nih.gov Additives like LiCl primarily facilitate the solubilization step, and a deeper understanding of these mechanisms allows for more rational reaction design. nih.gov

Table 1: Modern Methods for Arylzinc Reagent Preparation
MethodPrecursorKey Reagents/CatalystsAdvantagesReference
Direct Zinc Insertion (with activation)Aryl Iodide/BromideActivated Zinc (e.g., Rieke Zinc), LiClTolerates sensitive functional groups (nitriles, esters, ketones). sigmaaldrich.com
Cobalt-Catalyzed ZincationAryl Bromide/ChlorideCobalt Halide, Zinc DustExpands scope to less reactive aryl halides. kyoto-u.ac.jpresearchgate.net
Nickel-Catalyzed ZincationArylsulfonium SaltNickel Catalyst, Zinc PowderUses alternative, readily available precursors. kyoto-u.ac.jp
Base-Promoted I/Zn ExchangeAryl IodideOrganic Superbase (t-Bu-P4), DiethylzincNon-metallic, base-promoted pathway. rsc.org

Expanding the Scope of Cross-Coupling Catalysis

The Negishi cross-coupling reaction, a key application for 3-Chlorophenylzinc iodide, traditionally relies on palladium catalysts. wikipedia.orgnih.gov A major thrust of current research is to expand the catalytic toolbox to include more earth-abundant and cost-effective metals, as well as to broaden the range of compatible reaction partners. nih.govsemanticscholar.org

Key areas of development include:

First-Row Transition Metal Catalysis: There is a significant shift towards using catalysts based on first-row transition metals like nickel, iron, and cobalt. rsc.orgsci-hub.st These metals offer lower cost and unique reactivity profiles, sometimes enabling transformations that are challenging for palladium-based systems. bohrium.comthieme-connect.com For example, iron and cobalt catalysts have been successfully used for C-N bond formation using organozinc reagents. thieme-connect.comresearchgate.net

Novel Electrophiles: Research is extending beyond the use of typical aryl or vinyl halides as electrophiles. nih.gov Modern cross-coupling reactions now commonly involve sp³-hybridized electrophiles and substrates like esters, amides, and ethers, for which nickel-based catalysts are often more efficient than palladium. nih.gov

Stereoselective Couplings: The development of highly diastereoselective and enantioselective cross-coupling reactions is a frontier in the field. bohrium.comresearchgate.net By using configurationally stable alkylzinc species, it is possible to produce enantiomerically enriched products, which is of high value in the synthesis of pharmaceuticals and natural products. bohrium.comthieme-connect.com

Table 2: Comparison of Catalytic Systems for Organozinc Cross-Coupling
Catalyst MetalTypical SubstratesKey FeaturesReference
Palladium (Pd)Aryl/Vinyl Halides, TriflatesWell-established, broad scope, high functional group tolerance. nih.govsci-hub.st
Nickel (Ni)Aryl Chlorides, sp³-hybridized electrophiles, esters, amidesCost-effective, effective for challenging electrophiles. nih.govrsc.org
Iron (Fe)Aryl Halides, C-N bond formationInexpensive, sustainable, unique reactivity. rsc.orgsci-hub.stresearchgate.net
Cobalt (Co)Aryl Halides, C-N bond formationLow cost, high activity in specific C-C and C-N couplings. rsc.orgthieme-connect.comresearchgate.net

Integration with Sustainable Chemical Processes

In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign processes involving organozinc reagents. libretexts.org This includes reducing the reliance on volatile organic solvents and improving energy efficiency and safety.

Emerging sustainable approaches include:

Aqueous Micellar Catalysis: A transformative approach involves performing cross-coupling reactions in water at room temperature. acs.org This is enabled by the use of "designer" surfactants that form micelles, which act as nanoreactors. nih.gov This technology can stabilize highly reactive organozinc species in water, eliminating the need for anhydrous organic solvents. acs.orgnih.gov

Continuous Flow Chemistry: The synthesis of organozinc reagents can be unstable and exothermic, posing challenges for large-scale production. researchgate.net Continuous flow chemistry offers a safer, more reproducible, and scalable alternative to traditional batch methods. nih.govacs.org In a flow setup, reagents are pumped through a heated column of activated zinc, allowing for on-demand synthesis and immediate use in subsequent coupling reactions, which minimizes the accumulation of hazardous intermediates. researchgate.netnih.gov

Advanced Computational Chemistry for Reaction Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organometallic reagents and reactions. bris.ac.uk Methods like Density Functional Theory (DFT) provide deep insights into reaction mechanisms, transition states, and the structure of reactive intermediates, guiding experimental design. researchgate.net

Applications in organozinc chemistry include:

Understanding Solution Structure: The reactivity of organozinc reagents is heavily influenced by their structure and solvation state in solution. researchgate.net Computational workflows, validated by techniques like X-ray absorption spectroscopy, can model these complex solution-phase structures, providing a clearer picture of the reacting species. researchgate.net

Mechanism Elucidation: The catalytic cycle of cross-coupling reactions like the Negishi coupling involves multiple steps, including oxidative addition, transmetalation, and reductive elimination. sci-hub.st DFT calculations can map the energy profiles of these steps, identify rate-determining steps, and rationalize observed reactivity and selectivity. researchgate.netacs.org For example, computational studies have investigated the role of halide salt additives and substituent effects in the Negishi reaction. sci-hub.st

Predictive Modeling: While still a significant challenge, the ultimate goal is to reliably predict the outcome of catalytic transformations in silico. bris.ac.uk By building accurate computational models and validating them against experimental data, researchers can move towards the rational design of new catalysts and reaction conditions, reducing the need for extensive empirical screening. bris.ac.uk

Automation and High-Throughput Experimentation in Organozinc Chemistry

To accelerate the discovery of new reactions and optimize existing processes, the fields of organic synthesis and catalysis are increasingly adopting automation and high-throughput experimentation (HTE). chemrxiv.orgchemrxiv.org These technologies allow for the rapid, parallel execution and analysis of hundreds of reactions at a microscale. acs.orgtrajanscimed.com

The impact on organozinc chemistry includes:

Rapid Reaction Optimization: HTE platforms, which use multi-well plates and robotic liquid handlers, enable the systematic screening of a vast array of reaction parameters (catalysts, ligands, solvents, bases, temperature) in a short time. unchainedlabs.comyoutube.com This dramatically accelerates the identification of optimal conditions for challenging transformations, such as the Negishi coupling of sterically hindered substrates. unchainedlabs.com

Miniaturization and Efficiency: HTE operates on a microscale (using milligrams or even micrograms of material), which significantly reduces the consumption of precious starting materials, reagents, and solvents. acs.orgtrajanscimed.com This not only lowers costs but also has a positive environmental impact.

Data-Rich Experimentation: The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms. youtube.com This synergy between automation and artificial intelligence is paving the way for "self-driving labs," where algorithms can propose new reaction conditions, which are then tested automatically, creating a closed loop for accelerated discovery. youtube.com Commercially available screening kits are also making this technology more accessible for specific reactions like the Negishi coupling. sigmaaldrich.com

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Chlorophenylzinc iodide, and how can its purity be validated?

Methodological Answer: this compound is typically synthesized via transmetallation between 3-chlorophenylmagnesium bromide and zinc iodide. Critical steps include maintaining anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent oxidation . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification involves solvent evaporation under reduced pressure, followed by recrystallization in tetrahydrofuran (THF). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, while inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric zinc/iodide ratios .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR (in deuterated THF) identifies aromatic proton environments, with chemical shifts between δ 6.8–7.5 ppm for the chlorophenyl group. ¹³C NMR distinguishes carbons bonded to zinc (downfield shifts due to electronegativity effects) .
  • Infrared (IR) Spectroscopy : Peaks near 550–600 cm⁻¹ correspond to Zn-C stretching vibrations. Absence of O-H stretches (~3200 cm⁻¹) confirms anhydrous conditions .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves crystal packing and confirms molecular geometry, though air sensitivity necessitates rapid data collection under cryogenic conditions .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer: Store the compound in resealable, argon-purged containers at –20°C to minimize thermal degradation. THF solutions should be kept under anhydrous conditions with molecular sieves (3Å) to prevent moisture ingress. Periodic NMR analysis is recommended to detect decomposition (e.g., formation of zinc oxides or iodides) .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Design a palladium-catalyzed Negishi coupling reaction with aryl halides. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reactant consumption and product formation. Kinetic parameters (e.g., rate constants, activation energy) are derived via time-resolved sampling and fitting to pseudo-first-order models. Compare turnover frequencies (TOFs) with steric/electronic variations in substrates to identify mechanistic bottlenecks (e.g., transmetallation vs. oxidative addition steps) .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular orbitals and charge distribution. Analyze frontier orbitals (HOMO/LUMO) to assess nucleophilicity at the zinc center. Solvent effects (THF) are incorporated using the polarizable continuum model (PCM). Validate computational results against experimental XRD bond lengths and angles .

Q. How can contradictions in catalytic performance data be resolved?

Methodological Answer: Contradictions often arise from impurities (e.g., residual magnesium in organozinc reagents) or inconsistent reaction conditions (temperature, solvent purity). Implement control experiments with standardized reagents and replicate trials. Advanced statistical tools (e.g., principal component analysis) identify outlier data points, while sensitivity analysis quantifies the impact of variables like catalyst loading or moisture content .

Experimental Design & Data Analysis

Q. What protocols ensure reproducibility in organozinc reagent synthesis?

Methodological Answer:

  • Standardized Reagents : Use freshly distilled THF and sublimed zinc iodide.
  • Inert Atmosphere : Schlenk line or glovebox techniques prevent oxidation.
  • Quantitative Analysis : Titrate active zinc species using iodine titration (disappearance of blue-black starch-iodide complex) .
  • Data Reporting : Include error margins (e.g., ±2% for NMR yields) and raw spectral data in supplementary materials .

Q. How can researchers design experiments to probe ligand effects on this compound’s reactivity?

Methodological Answer: Compare reaction outcomes with modified ligands (e.g., phosphine vs. N-heterocyclic carbene ligands in palladium catalysts). Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates. Synchrotron-based X-ray absorption spectroscopy (XAS) examines zinc coordination geometry during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.